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Compound of Interest

Compound Name: Kanchanamycin C

Cat. No.: B15562150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Kanchanamycin C, a polyol macrolide

antibiotic, and its relationship with other notable macrolides. By presenting a comparative

analysis of its structural characteristics, biological activity, and putative mechanism of action

alongside the well-established antibacterial macrolide, Erythromycin, and the antifungal

polyene macrolide, Amphotericin B, this document aims to furnish researchers and drug

development professionals with a comprehensive understanding of Kanchanamycin C's

unique position within this critical class of natural products.

Structural and Physicochemical Comparison
Kanchanamycin C belongs to the family of 36-membered polyol macrolides.[1][2] Its complex

structure features a bicyclic carbon skeleton, which is formed by a large lactone ring and a six-

membered hemiacetal ring.[3][4] A distinguishing feature of Kanchanamycin C is the presence

of a terminal guanidino group, which takes the place of the urea moiety found in its structural

analog, Kanchanamycin A.[3]

In contrast, Erythromycin, a 14-membered macrolide, possesses a smaller lactone ring and is

characterized by the presence of two deoxy sugars, L-cladinose and D-desosamine. Polyene

macrolides, such as Amphotericin B, are distinguished by a large macrolide ring containing a

series of conjugated double bonds, which is a structural feature absent in Kanchanamycin C
and Erythromycin.[5]
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The following table summarizes the key structural and physicochemical properties of

Kanchanamycin C, Erythromycin, and Amphotericin B.

Property Kanchanamycin C Erythromycin Amphotericin B

Macrolide Ring Size 36-membered 14-membered 38-membered

Molecular Formula C₅₄H₉₁N₃O₁₇ C₃₇H₆₇NO₁₃ C₄₇H₇₃NO₁₇

Molecular Weight 1054.3 g/mol 733.9 g/mol 924.1 g/mol

Key Structural

Features

Polyol, bicyclic

(lactone and

hemiacetal rings),

terminal guanidino

group

Two deoxy sugars (L-

cladinose and D-

desosamine)

Polyene (conjugated

double bond system),

mycosamine sugar

Class Polyol Macrolide Macrolide (general) Polyene Macrolide

Comparative Biological Activity
Kanchanamycin C demonstrates a broad spectrum of activity, inhibiting the growth of both

Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi.[1][2][6] It

is reported to be particularly effective against Pseudomonas fluorescens.[1][2] Erythromycin's

activity is primarily directed against Gram-positive bacteria, with a more limited spectrum

against Gram-negative organisms.[7] Amphotericin B is a potent antifungal agent with

negligible antibacterial activity.[5]

The minimal inhibitory concentrations (MICs) for these compounds against a selection of

microorganisms are presented below.
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Organism
Kanchanamycin C
(μg/mL)

Erythromycin
(μg/mL)

Amphotericin B
(μg/mL)

Staphylococcus

aureus
12.5 0.12 - >128 Not Applicable

Bacillus subtilis 3.1 0.25 - 4 Not Applicable

Escherichia coli 25 2 - 16 Not Applicable

Pseudomonas

fluorescens
3.1 >128 Not Applicable

Candida albicans 6.25 Not Applicable 0.03 - 10

Mucor miehei 12.5 Not Applicable 0.12 - 8

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action: A Comparative Overview
The precise mechanism of action for Kanchanamycin C has not been definitively elucidated in

the available literature. However, based on its broad spectrum of activity against both bacteria

and fungi, it is hypothesized to target a fundamental cellular process common to these

organisms.

Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial

ribosome.[7][8] This binding event interferes with protein synthesis by blocking the exit tunnel

for the nascent polypeptide chain, thereby inhibiting the elongation of proteins.[7]

Amphotericin B, on the other hand, functions by interacting with ergosterol, a key sterol

component of fungal cell membranes.[3] This interaction leads to the formation of pores or

channels in the membrane, disrupting its integrity and causing leakage of intracellular

components, which ultimately results in fungal cell death.[3]

The distinct mechanisms of Erythromycin and Amphotericin B highlight the diverse ways in

which macrolides can exert their antimicrobial effects. The elucidation of Kanchanamycin C's

mechanism of action remains a key area for future research.
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Caption: Comparative Mechanisms of Action.

Experimental Protocols
The isolation and characterization of Kanchanamycin C involve a multi-step process, as

detailed in the pioneering work on this molecule.

Fermentation and Isolation
Producing Organism:Streptomyces olivaceus Tü 4018.[1][2]

Fermentation: The organism is cultivated in a suitable fermentation medium. The production

of Kanchanamycins can be influenced by the composition of the medium and the addition of

adsorbent resins like Amberlite XAD-16.
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Extraction: The Kanchanamycins are extracted from both the culture filtrate and the

mycelium.

Purification: The crude extract is subjected to chromatographic techniques to separate the

different Kanchanamycin congeners.

Structure Elucidation
High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD)

is employed for the initial analysis and separation of the Kanchanamycins.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to

determine the molecular weights of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of modern 2D NMR techniques,

including HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple

Bond Correlation), and 2D-HSQC-TOCSY (Total Correlation Spectroscopy), are utilized for

the complete structural elucidation of the complex macrolide backbone and the assignment

of all proton and carbon signals.[3][4]
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Caption: Experimental Workflow for Kanchanamycin C.

Biosynthesis
While the biosynthetic pathway of Kanchanamycin C has not been fully elucidated, it is

presumed to be synthesized by a Type I polyketide synthase (PKS) machinery, which is

common for the biosynthesis of large macrolides in Streptomyces. This would involve the

sequential condensation of small carboxylic acid-derived units to build the polyketide chain,
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followed by tailoring enzymes that introduce hydroxyl groups and other modifications. The

guanidino group is likely installed by a specific tailoring enzyme in the later stages of

biosynthesis.

The elucidation of the Kanchanamycin C biosynthetic gene cluster would provide valuable

insights into the enzymatic machinery responsible for its formation and could open avenues for

biosynthetic engineering to generate novel analogs with improved therapeutic properties.

Conclusion
Kanchanamycin C represents an intriguing member of the macrolide family, distinguished by

its large, complex structure and its broad spectrum of antimicrobial activity. While sharing the

macrolide scaffold with well-known drugs like Erythromycin and Amphotericin B, its unique

structural features, particularly the 36-membered polyol ring and the terminal guanidino group,

likely contribute to a distinct biological profile. Further research into its mechanism of action and

biosynthetic pathway is warranted to fully understand its therapeutic potential and to leverage

its unique molecular architecture for the development of new anti-infective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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